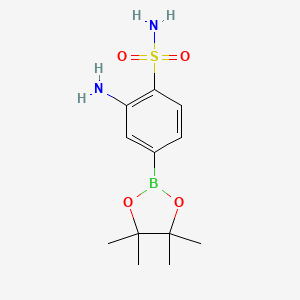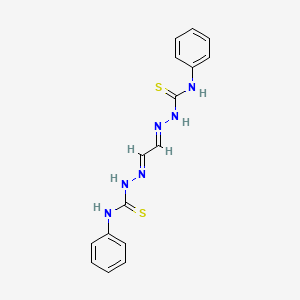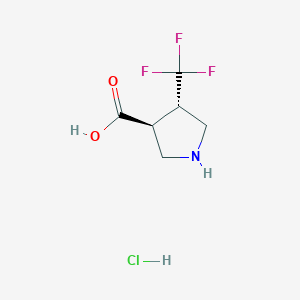
(3S,4S)-4-(Trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride
Vue d'ensemble
Description
(3S,4S)-4-(Trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride, also known as (S,S)-TFMPP, is a chemical compound that is commonly used in scientific research. It is a chiral molecule that is often used as a reference compound in the study of enantiomeric separation. In addition, (S,S)-TFMPP has been found to have potential applications in the field of medicinal chemistry due to its unique properties.
Mécanisme D'action
The exact mechanism of action of (S,S)-TFMPP is not fully understood. However, it is believed to act as a partial agonist at the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and other physiological processes.
Biochemical and Physiological Effects:
(S,S)-TFMPP has been found to have a number of biochemical and physiological effects. It has been shown to increase the release of serotonin in certain regions of the brain, which may contribute to its anxiolytic and antidepressant effects. In addition, (S,S)-TFMPP has been found to have anticonvulsant properties and may have potential applications in the treatment of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (S,S)-TFMPP in lab experiments is its ability to act as a reference compound for enantiomeric separation. In addition, its unique properties make it a valuable tool in the development of new drugs for the treatment of various diseases. However, one limitation of using (S,S)-TFMPP is that its exact mechanism of action is not fully understood, which may limit its potential applications in certain areas of research.
Orientations Futures
There are a number of future directions for the research and development of (S,S)-TFMPP. One potential area of focus is the development of new drugs that target the serotonin 5-HT1A receptor, which may have potential applications in the treatment of mood disorders and other diseases. In addition, further research is needed to fully understand the mechanism of action of (S,S)-TFMPP and its potential applications in other areas of research.
Applications De Recherche Scientifique
(S,S)-TFMPP is commonly used in scientific research as a reference compound for enantiomeric separation. It has also been found to have potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
(3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO2.ClH/c7-6(8,9)4-2-10-1-3(4)5(11)12;/h3-4,10H,1-2H2,(H,11,12);1H/t3-,4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWPZFUIFXLHEJ-VKKIDBQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(F)(F)F)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C(F)(F)F)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1909288-72-7 | |
| Record name | 3-Pyrrolidinecarboxylic acid, 4-(trifluoromethyl)-, hydrochloride (1:1), (3S,4S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1909288-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-dimethyl-6-[(piperidin-3-yl)methyl]pyridazin-3-amine](/img/structure/B1653613.png)

![pyrido[2,3-d]pyrimidin-7(6H)-one, 5,8-dihydro-4-methyl-8-(2-phenylethyl)-2-(2-piperidinyl)-, dihydrochloride](/img/structure/B1653615.png)
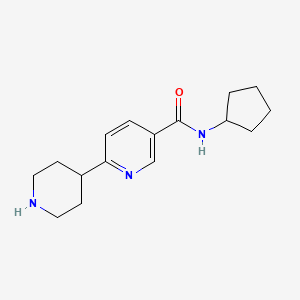

![O-propan-2-yl [2-(4-bromophenyl)-2-oxoethyl]sulfanylmethanethioate](/img/structure/B1653624.png)
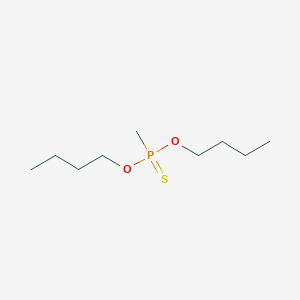
![(3As,7aR)-3a,4,5,6,7,7a-hexahydro-3H-[1,3]oxazolo[4,5-c]pyridin-2-one](/img/structure/B1653627.png)
![3-(Pyridin-3-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B1653631.png)

![9,10-Bis[4-(2,2-diphenylethenyl)phenyl]anthracene](/img/structure/B1653633.png)

